REACTION_CXSMILES
|
C[C:2]1([C:8](O)=O)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C([N:13]([CH2:16]C)CC)C.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:19].[OH-].[Na+]>C1(C)C=CC=CC=1>[N:13]([C:2]1([CH3:8])[CH2:3][CH2:4][O:5][CH2:6][CH2:7]1)=[C:16]=[O:19] |f:3.4|
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
CC1(CCOCC1)C(=O)O
|
Name
|
|
Quantity
|
1.58 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diphenyl azidophosphate
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1(CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |